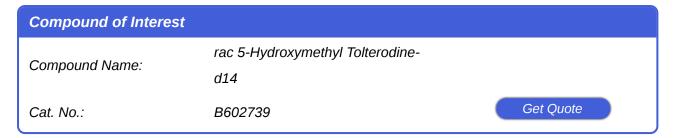


A Technical Guide to rac 5-Hydroxymethyl Tolterodine-d14 for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of racemic 5-Hydroxymethyl Tolterodine-d14, a key molecule in the study of muscarinic receptor antagonists. This document details its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols, with a focus on quantitative data and visual representations to support advanced research and development.

Introduction

rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, which is the principal active metabolite of the drug tolterodine. Tolterodine is a muscarinic receptor antagonist used clinically to treat overactive bladder. The introduction of deuterium atoms (d14) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary application is in pharmacokinetic and metabolic research of tolterodine and its active metabolite.

Chemical and Physical Properties

rac 5-Hydroxymethyl Tolterodine-d14 is a labeled metabolite of tolterodine.



Property	Value	
Chemical Name	3-[3-[Bis(1-methylethyl-d7)amino]-1- phenylpropyl]-4-hydroxybenzenemethanol	
Molecular Formula	C22H17D14NO2	
Molecular Weight	355.57 g/mol	
CAS Number	1185071-13-9	
Appearance	Solid	
Application	Labeled metabolite of tolterodine for use as an internal standard in pharmacokinetic studies.	

Metabolism of Tolterodine

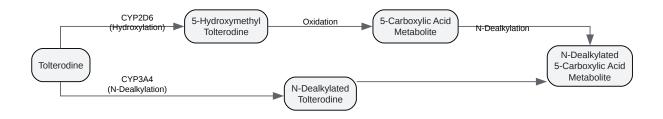
Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.[1]

- Hydroxylation: The primary metabolic route involves the oxidation of the 5-methyl group of tolterodine, catalyzed by the polymorphic enzyme CYP2D6. This reaction leads to the formation of 5-Hydroxymethyl Tolterodine, the active metabolite. In individuals who are "extensive metabolizers" for CYP2D6, this is the predominant pathway.
- N-Dealkylation: A secondary pathway, catalyzed mainly by CYP3A4, involves the dealkylation of the nitrogen atom. This pathway is more prominent in "poor metabolizers" who have reduced CYP2D6 activity.

The 5-Hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.

Below is a diagram illustrating the metabolic pathway of Tolterodine.





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Metabolic pathway of Tolterodine.

Mechanism of Action and Signaling Pathway

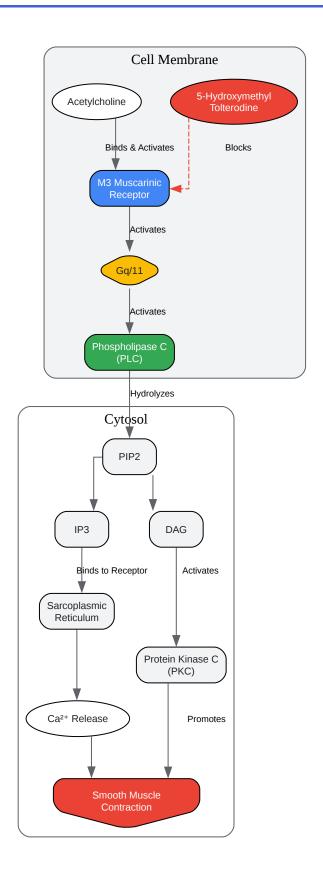
Both tolterodine and its active metabolite, 5-Hydroxymethyl Tolterodine, function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. In the context of overactive bladder, the M3 muscarinic receptor subtype, which is predominantly found on the detrusor (bladder) smooth muscle, is the primary target.[1]

Antagonism of the M3 receptor by 5-Hydroxymethyl Tolterodine inhibits the binding of acetylcholine, leading to a cascade of intracellular events that ultimately results in the relaxation of the bladder smooth muscle. This reduces involuntary bladder contractions, urgency, and frequency.

The signaling pathway downstream of the M3 muscarinic receptor in bladder smooth muscle involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial receptor activation, 5-Hydroxymethyl Tolterodine prevents this entire cascade.

Below is a diagram of the M3 muscarinic receptor signaling pathway in bladder smooth muscle.





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M3 Muscarinic Receptor Signaling Pathway.



Quantitative Data Muscarinic Receptor Binding Affinity

The binding affinity of (Rac)-5-Hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) values indicate a high and non-selective affinity for all subtypes.[3]

Receptor Subtype	Ki (nM)
M1	2.3
M2	2.0
M3	2.5
M4	2.8
M5	2.9

Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine

The following pharmacokinetic parameters have been reported for 5-Hydroxymethyl Tolterodine in humans following the administration of fesoterodine, a prodrug of 5-Hydroxymethyl Tolterodine.



Parameter	Value	Population
Tmax (median)	~5 hours	Healthy subjects
Terminal Elimination Half-life (t½)	~5.7 - 5.9 hours	Healthy subjects
Apparent Oral Clearance (CL/F)	Reduced by ~40% in CYP2D6 poor metabolizers	Patients with Overactive Bladder
Apparent Oral Clearance (CL/F)	Reduced by ~60% with hepatic impairment	Patients with Overactive Bladder
Apparent Oral Clearance (CL/F)	Reduced by ~50% with CYP3A inhibitors	Patients with Overactive Bladder
Apparent Oral Clearance (CL/F)	Increased ~4-fold with CYP3A inducers	Patients with Overactive Bladder

Experimental Protocols Synthesis and Purification of rac 5-Hydroxymethyl Tolterodine-d14

A specific, detailed synthesis protocol for **rac 5-Hydroxymethyl Tolterodine-d14** is not publicly available in the provided search results. However, the general approach for synthesizing deuterium-labeled compounds involves introducing deuterium atoms at specific positions in the molecule using deuterated reagents. This can be achieved through methods such as:

- Reductive amination with deuterated reagents: A common method for introducing deuterium in the N-isopropyl groups.
- Grignard reaction with deuterated precursors: To introduce deuterium into the aromatic rings.
- Catalytic H-D exchange: Using a catalyst in the presence of a deuterium source like D₂O.

Purification of the final product is crucial to ensure high isotopic and chemical purity. Standard purification techniques for isotopically labeled pharmaceuticals include:



- High-Performance Liquid Chromatography (HPLC): A widely used method for purifying small molecules. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) would likely be employed.
- Solid-Phase Extraction (SPE): Can be used for initial cleanup and purification.
- Crystallization: If the compound is a solid, crystallization can be an effective final purification step.

The purity of the final product should be assessed by HPLC and the isotopic enrichment determined by mass spectrometry.

Quantification in Biological Matrices by LC-MS/MS

The following provides a general protocol for the quantification of **rac 5-Hydroxymethyl Tolterodine-d14** (as an internal standard) and its non-labeled counterpart in plasma, based on published methods.

- 6.2.1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μL of plasma sample, add 50 μL of the internal standard solution (rac 5-Hydroxymethyl Tolterodine-d14) of a known concentration.
- Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of nhexane and isopropanol).
- Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.
- Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.



6.2.2. LC-MS/MS Conditions

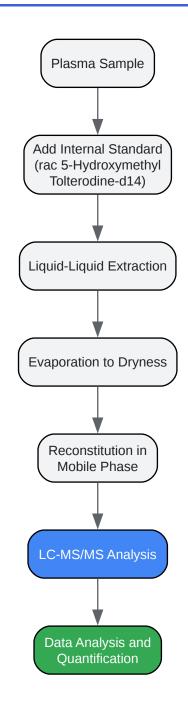
- Liquid Chromatography (LC):
 - Column: A C18 or a hydrophilic interaction chromatography (HILIC) column is typically used. For example, an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm) column.
 - Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A common composition is acetonitrile:20mM ammonium acetate (70:30, v/v).
 - Flow Rate: Typically in the range of 0.3-0.6 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1
 - rac 5-Hydroxymethyl Tolterodine-d14 (Internal Standard): m/z 356.2 → 223.1

6.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Below is a workflow diagram for the LC-MS/MS analysis.





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LC-MS/MS Analysis Workflow.

Conclusion

rac 5-Hydroxymethyl Tolterodine-d14 is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its use as an internal standard allows for accurate and precise quantification of the active metabolite of tolterodine in various biological matrices. A thorough understanding of its properties, the metabolic pathways of its parent drug, and its



mechanism of action is crucial for designing and interpreting pharmacokinetic and pharmacodynamic studies. This guide provides a foundational resource for scientists and professionals working with this important molecule.

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